JCS-1 Achieves Near-Complete DcpS Degradation with Nanomolar Potency in MOLM-14 AML Cells
In MOLM-14 AML cells, JCS-1 induces robust DcpS degradation with a maximum degradation efficiency (Dmax) of approximately 98% and a DC50 (concentration for half-maximal degradation) of 87 nM, as quantified by immunoblotting [1]. In contrast, the inactive epimer control JCS-2, which cannot bind VHL, fails to induce any measurable DcpS degradation under identical conditions [2]. This confirms that the degradation activity is strictly dependent on the functional PROTAC mechanism and cannot be replicated by a molecule with identical physicochemical properties but lacking VHL recruitment capability.
| Evidence Dimension | DcpS protein degradation potency and maximal efficacy |
|---|---|
| Target Compound Data | DC50 = 87 nM, Dmax ≈ 98% |
| Comparator Or Baseline | JCS-2 (VHL-binding-incompetent epimer): No degradation observed |
| Quantified Difference | 87 nM vs. no degradation |
| Conditions | MOLM-14 AML cells; 24-hour treatment; Western blot quantification |
Why This Matters
Procurement of JCS-1 is essential for studies requiring complete DcpS protein removal; the epimer JCS-2 is mechanistically inactive and cannot serve as a substitute for degradation experiments.
- [1] Swartzel, J. C., et al. Targeted Degradation of mRNA Decapping Enzyme DcpS by a VHL-Recruiting PROTAC. ACS Chemical Biology 2022, 17 (7), 1789–1798. View Source
- [2] Swartzel, J. C., et al. Targeted Degradation of mRNA Decapping Enzyme DcpS by a VHL-Recruiting PROTAC. ACS Chemical Biology 2022, 17 (7), 1789–1798. View Source
